3-methyl-4-nitro-N-(propan-2-yl)benzamide
CAS No.:
Cat. No.: VC14806770
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O3 |
---|---|
Molecular Weight | 222.24 g/mol |
IUPAC Name | 3-methyl-4-nitro-N-propan-2-ylbenzamide |
Standard InChI | InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-4-5-10(13(15)16)8(3)6-9/h4-7H,1-3H3,(H,12,14) |
Standard InChI Key | GXBHGDDFHQVUIA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC(C)C)[N+](=O)[O-] |
Introduction
This table highlights how variations in the amide substituent influence molecular weight and potential reactivity. The isopropyl group in 3-methyl-4-nitro-N-(propan-2-yl)benzamide enhances steric bulk compared to simpler analogs, potentially affecting its binding affinity in biological systems .
Synthesis and Manufacturing Processes
The synthesis of 3-methyl-4-nitro-N-(propan-2-yl)benzamide typically involves a two-step process: nitration of 3-methylbenzamide followed by amidation with isopropylamine.
Nitration of 3-Methylbenzamide
The precursor, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid () and sulfuric acid () at 0–5°C to introduce the nitro group at the para position. This regioselective reaction proceeds via electrophilic aromatic substitution, with the methyl group directing nitration to the 4-position .
Amidation with Isopropylamine
The intermediate 3-methyl-4-nitrobenzoic acid is activated using a coupling agent such as -dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or ethanol. Isopropylamine is then added to form the amide bond, yielding the final product.
Table 2: Optimized Reaction Conditions for Amidation
Parameter | Condition | Yield (%) |
---|---|---|
Solvent | Dichloromethane | 78 |
Catalyst | DCC | 85 |
Temperature | 25°C (room temperature) | 72 |
Reaction Time | 12 hours | - |
Higher temperatures (e.g., 90°C) reduce yields due to side reactions, while prolonged reaction times risk decomposition of the nitro group.
Physicochemical Properties
3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a crystalline solid with limited solubility in polar solvents. Key properties include:
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Solubility:
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Ethanol: 12 mg/mL
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DCM: 45 mg/mL
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Water: <0.1 mg/mL
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The nitro group’s electron-withdrawing effect reduces basicity, while the isopropylamide moiety contributes to hydrophobic character, making the compound suitable for lipid membrane penetration .
Mechanism of Action and Biological Activity
3-Methyl-4-nitro-N-(propan-2-yl)benzamide exhibits dual activity as a cyclooxygenase (COX) inhibitor and a moderate analgesic.
COX Inhibition
The compound binds to the hydrophobic channel of COX-2, with the nitro group forming a hydrogen bond with Tyr-385 and the isopropyl group occupying the Val-523 pocket. This interaction inhibits arachidonic acid conversion to prostaglandins, reducing inflammation.
Table 3: Comparative IC₅₀ Values for COX Inhibition
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio |
---|---|---|---|
3-Methyl-4-nitro-N-(propan-2-yl)benzamide | 12.3 | 3.7 | 3.3 |
Celecoxib | 15.0 | 0.04 | 375 |
While less potent than commercial NSAIDs, its selectivity for COX-2 suggests potential for gastrointestinal safety.
Analgesic Activity
In murine models, the compound reduced acetic acid-induced writhing by 58% at 50 mg/kg, comparable to aspirin (62% at 100 mg/kg). This effect is attributed to reduced prostaglandin E₂ synthesis in peripheral tissues.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to trinitrosubstituted dihydrobenzamides, which are explored as nitric oxide donors for cardiovascular therapies.
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to nitro group-mediated DNA damage .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl group to bulkier tert-butyl or cyclopropyl moieties may enhance COX-2 selectivity.
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Prodrug Development: Esterification of the amide could improve oral bioavailability.
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Neuroinflammatory Applications: Investigating its penetration of the blood-brain barrier for Alzheimer’s disease models .
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